DEAHCl is typically synthesized commercially from diethylamine and hydrochloric acid [].
While not a major research compound itself, DEAHCl serves as a precursor for the production of diethylaminoethyl (DEAE) derivatives, which are widely used in chromatography for the separation of biomolecules like proteins and nucleic acids [].
DEAHCl has a simple ionic structure. The diethylamine moiety ((C₂H₅)₂NH₂) acts as a cation, while the chloride ion (Cl⁻) acts as the anion. The positive charge on the nitrogen atom of the diethylamine is balanced by the negative charge of the chloride ion through ionic bonding.
DEAHCl is synthesized through the acid-base reaction between diethylamine and hydrochloric acid.
(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl
DEAHCl is a key starting material for the synthesis of DEAE derivatives, which are crucial components of ion-exchange chromatography resins. This reaction typically involves the displacement of the chloride ion with a desired functional group [].
DEAHCl can also participate in other reactions typical of quaternary ammonium salts, such as quaternization reactions with other amines.
DEAHCl itself doesn't have a well-defined mechanism of action in biological systems. However, the DEAE derivatives formed from DEAHCl play a crucial role in ion-exchange chromatography by interacting with charged biomolecules. The positively charged DEAE group electrostatically interacts with negatively charged biomolecules, allowing for their separation based on their charge properties [].
DEAHCl is a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also slightly toxic upon ingestion.
Irritant